sodium 2-(2-aminophenyl)acetate
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Overview
Description
Sodium 2-(2-aminophenyl)acetate is an organic compound with the molecular formula C8H6NNaO3. It is a sodium salt derivative of 2-(2-aminophenyl)acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Sodium 2-(2-aminophenyl)acetate, also known as Dapsone, is a sulfone drug that is active against a wide range of bacteria . Its primary targets are bacteria, particularly Mycobacterium leprae . The compound’s action against these bacteria is mainly due to its ability to inhibit folic acid synthesis in susceptible organisms .
Mode of Action
The compound’s mode of action is likely similar to that of the sulfonamides, which involves the inhibition of folic acid synthesis in susceptible organisms . This inhibition disrupts the bacteria’s ability to synthesize proteins necessary for their growth and reproduction, thereby stopping the spread of the infection .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for bacterial growth and reproduction . By inhibiting folic acid synthesis, the compound disrupts these pathways, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of this compound, similar to Diclofenac, involves absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is absorbed in the gastrointestinal tract and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the biochemical pathways necessary for the synthesis of folic acid, a vital component for bacterial protein synthesis . Consequently, the bacteria are unable to grow and reproduce, leading to their death and the resolution of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(2-aminophenyl)acetate typically involves the reaction of 2-aminophenylacetic acid with sodium hydroxide. The process can be summarized as follows:
Starting Materials: 2-aminophenylacetic acid and sodium hydroxide.
Reaction: The 2-aminophenylacetic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is stirred and heated to facilitate the reaction.
Product Formation: this compound precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2-aminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the amino group or the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines.
Scientific Research Applications
Sodium 2-(2-aminophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of various chemical intermediates and as a reagent in industrial processes.
Comparison with Similar Compounds
2-Aminophenylacetic acid: The parent compound from which sodium 2-(2-aminophenyl)acetate is derived.
Sodium 2-(2-aminophenyl)-2-oxoacetate: A closely related compound with similar properties.
Uniqueness: this compound is unique due to its specific combination of an amino group and an acetate group, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its parent acid.
Properties
CAS No. |
64462-12-0 |
---|---|
Molecular Formula |
C8H8NNaO2 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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